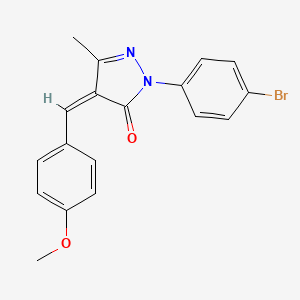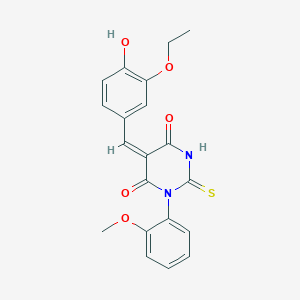![molecular formula C19H18BrN3O2 B5912595 N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide, also known as BPEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPEB belongs to the class of hydrazones, which are organic compounds containing a hydrazone functional group (-NHN=). In
作用機序
N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide acts as a positive allosteric modulator of the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast excitatory neurotransmission in the brain. This compound binds to a specific site on the receptor, known as the modulatory site, and enhances the activity of the receptor by increasing the affinity of glutamate for the receptor and prolonging the opening of the ion channel. This results in an increase in synaptic transmission and plasticity, which can have beneficial effects on learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. This compound enhances long-term potentiation, a cellular mechanism that underlies learning and memory, in the hippocampus and cortex. This compound also increases the release of neurotransmitters, such as glutamate and acetylcholine, which are involved in cognitive processes. This compound has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases, respectively.
実験室実験の利点と制限
N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has some limitations, such as its short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using prodrugs or analogs of this compound that have improved pharmacokinetic properties.
将来の方向性
There are several future directions for research on N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide. One direction is to investigate the therapeutic potential of this compound in animal models of neurological disorders, such as Alzheimer's disease and epilepsy. Another direction is to develop new analogs of this compound with improved pharmacokinetic properties and selectivity for the AMPA receptor. Additionally, this compound can be used as a tool compound to study the role of glutamate receptors in synaptic transmission and plasticity. Finally, this compound can be used as a starting point for the design of new drugs that target the glutamate receptor system for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. This compound acts as a positive allosteric modulator of the AMPA subtype of glutamate receptors, which are involved in synaptic transmission and plasticity. This compound has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, and its low toxicity. This compound has some limitations, such as its short half-life and poor solubility in aqueous solutions. Future research on this compound can lead to the development of new drugs for the treatment of neurological and psychiatric disorders.
合成法
The synthesis of N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide involves the condensation reaction between 4-bromophenylacetic acid hydrazide and 3-(2-oxo-1-pyrrolidinyl)benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The resulting compound is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been studied for its potential therapeutic applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been investigated for its ability to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. In medicinal chemistry, this compound has been explored for its structural and functional properties, which can be used to design new drugs with improved efficacy and selectivity.
特性
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-13(14-7-9-16(20)10-8-14)21-22-19(25)15-4-2-5-17(12-15)23-11-3-6-18(23)24/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,22,25)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIXXELHMHXPJO-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)N2CCCC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)N2CCCC2=O)/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)